molecular formula C60H77N13O5S B10832072 PROTAC EGFR degrader 3

PROTAC EGFR degrader 3

Cat. No.: B10832072
M. Wt: 1092.4 g/mol
InChI Key: RYXQXEGTLNBKEC-DKQRTKIFSA-N
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Description

PROTAC EGFR degrader 3 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade the epidermal growth factor receptor (EGFR). EGFR is a transmembrane protein that plays a crucial role in cell proliferation and survival. Overexpression or mutation of EGFR is associated with various cancers, making it a significant target for cancer therapy. This compound utilizes the ubiquitin-proteasome system to selectively degrade EGFR, offering a novel approach to cancer treatment by overcoming resistance mechanisms associated with traditional inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC EGFR degrader 3 involves the conjugation of an EGFR-binding ligand with an E3 ubiquitin ligase ligand through a linker. The process typically starts with the synthesis of the individual components:

    EGFR-binding ligand: This is often derived from known EGFR inhibitors such as gefitinib.

    E3 ubiquitin ligase ligand: Commonly used ligands include those that bind to von Hippel-Lindau (VHL) or cereblon (CRBN).

    Linker: A flexible linker is used to connect the two ligands.

The conjugation reaction is usually carried out under mild conditions to preserve the integrity of the ligands. The final product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This typically includes:

Chemical Reactions Analysis

Types of Reactions

PROTAC EGFR degrader 3 undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified versions of this compound with altered linkers or ligands, which can affect its binding affinity and degradation efficiency .

Scientific Research Applications

PROTAC EGFR degrader 3 has a wide range of applications in scientific research:

    Chemistry: Used to study the principles of targeted protein degradation and the design of bifunctional molecules.

    Biology: Helps in understanding the role of EGFR in cellular processes and its degradation pathways.

    Medicine: Investigated as a potential therapeutic agent for cancers with overexpressed or mutated EGFR.

    Industry: Used in the development of new cancer therapies and in drug discovery programs.

Mechanism of Action

PROTAC EGFR degrader 3 exerts its effects by forming a ternary complex with EGFR and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome. The degradation of EGFR leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival, thereby exerting its anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROTAC EGFR degrader 3 is unique due to its specific design, which allows for efficient degradation of EGFR with minimal off-target effects. Its ability to overcome resistance mechanisms associated with traditional EGFR inhibitors makes it a promising candidate for cancer therapy .

Properties

Molecular Formula

C60H77N13O5S

Molecular Weight

1092.4 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[8-[4-[4-[[8-anilino-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-2-yl]amino]phenyl]piperazin-1-yl]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C60H77N13O5S/c1-7-52(76)71-30-16-19-47(37-71)73-55-49(66-59(73)65-44-17-12-11-13-18-44)36-61-58(68-55)64-45-25-27-46(28-26-45)70-33-31-69(32-34-70)29-15-10-8-9-14-20-51(75)67-54(60(4,5)6)57(78)72-38-48(74)35-50(72)56(77)63-40(2)42-21-23-43(24-22-42)53-41(3)62-39-79-53/h7,11-13,17-18,21-28,36,39-40,47-48,50,54,74H,1,8-10,14-16,19-20,29-35,37-38H2,2-6H3,(H,63,77)(H,65,66)(H,67,75)(H,61,64,68)/t40-,47-,48+,50-,54+/m0/s1

InChI Key

RYXQXEGTLNBKEC-DKQRTKIFSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)[C@H]9CCCN(C9)C(=O)C=C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)C9CCCN(C9)C(=O)C=C)O

Origin of Product

United States

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